molecular formula C10H11ClN2O B1286773 4-Amino-1-(3-chlorophenyl)pyrrolidin-2-one CAS No. 1114823-57-2

4-Amino-1-(3-chlorophenyl)pyrrolidin-2-one

Cat. No. B1286773
CAS RN: 1114823-57-2
M. Wt: 210.66 g/mol
InChI Key: USPVRBVWGQTTLY-UHFFFAOYSA-N
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Description

The compound 4-Amino-1-(3-chlorophenyl)pyrrolidin-2-one is a derivative of pyrrolidinone, which is a lactam of gamma-aminobutyric acid (GABA) analogs. This structure is significant in medicinal chemistry due to its presence in various bioactive compounds and pharmaceuticals. The chlorophenyl group attached to the pyrrolidinone core adds to the compound's chemical diversity and potential for interaction with biological targets .

Synthesis Analysis

The synthesis of related pyrrolidinone derivatives often begins with readily available starting materials. For instance, the synthesis of pyrrolo[3,4-b]pyridin-5-one derivatives can be achieved through a multicomponent reaction involving an aldehyde, an amine, and an alpha-isocyanoacetamide, followed by a reaction with an alpha,beta-unsaturated acyl chloride. This process involves a domino sequence of acylation, intramolecular Diels-Alder (IMDA), and retro-Michael cycloreversion . Similarly, the synthesis of diastereomeric 4-amino-3-(p-chlorophenyl)-valeric acids and their ring closure products, such as lactams, starts from 3-(p-chlorophenyl)-4-oxo-valeric acid .

Molecular Structure Analysis

The molecular structure of pyrrolidinone derivatives can be elucidated using techniques such as X-ray crystallography. For example, the crystal structure of a related compound, cis-4-(p-bromophenyl)-5-methyl-2-pyrrolidinone, has been determined, which provides insights into the three-dimensional arrangement of atoms within the molecule and can inform the understanding of similar structures like this compound .

Chemical Reactions Analysis

Pyrrolidinone derivatives can undergo various chemical reactions to yield new compounds with potential biological activities. For instance, 4-amino-3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole can be treated with aldehydes to produce triazole derivatives, which can then be reduced to yield arylmethylamino derivatives. These reactions demonstrate the versatility of pyrrolidinone derivatives in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidinone derivatives are influenced by their functional groups and molecular structure. These properties are essential for determining the compound's solubility, stability, and reactivity, which are critical factors in drug design and development. For example, the presence of a chlorophenyl group can affect the electron distribution within the molecule, potentially altering its reactivity and interaction with biological targets .

Scientific Research Applications

Pyrrole and Pyrrole Derivatives

Pyrrolidinones, including compounds like "4-Amino-1-(3-chlorophenyl)pyrrolidin-2-one," are significant for their utility as intermediates, wetting agents, and solvents, showcasing relatively low toxicity. These compounds are pivotal in the synthesis of various pyrrole derivatives, which are foundational structures in essential biological molecules and in the development of electrically conducting polymers (Anderson & Liu, 2000).

Dipeptide Analogues and Amino Acid Derivatives

The facile synthesis of N-acylated, O-alkylated pyrrolin-2-ones has been demonstrated, revealing their potential as dipeptide analogues and highlighting their significant enantiopurity. These compounds adopt linear, extended conformations, which may have implications in the design of peptidomimetics and drug discovery (Hosseini et al., 2006).

Synthetic Methodologies

Research on the synthesis of diastereomeric compounds related to "this compound" has been explored, focusing on their potential in generating various lactones and lactams. Such synthetic methodologies enable the creation of structurally diverse compounds, which can further be evaluated for biological activities (Bruderer et al., 1978).

Biological Activity and Anticancer Agents

The synthesis and evaluation of compounds containing the pyrrolin-2-one moiety for anticancer activities have been conducted, indicating the potential of these structures in developing novel anticancer agents. This research underscores the versatility of pyrrolidin-2-ones in medicinal chemistry and their significant role in the synthesis of biologically active scaffolds (Ayati et al., 2018).

Enzymatic Inactivation and GABA Prodrug Metabolism

Studies have shown that derivatives of "this compound" undergo transformations to produce GABAergic prodrug metabolites. These findings highlight the compound's significance in neuroscience research and its potential application in developing therapeutics for neurological disorders (Wall Gm & Baker Jk, 1989).

Future Directions

The future directions for research on “4-Amino-1-(3-chlorophenyl)pyrrolidin-2-one” could include further exploration of its synthesis, structural analysis, and potential biological activities. It could also be interesting to investigate its interactions with various biological targets and its potential applications in medicinal chemistry .

properties

IUPAC Name

4-amino-1-(3-chlorophenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O/c11-7-2-1-3-9(4-7)13-6-8(12)5-10(13)14/h1-4,8H,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USPVRBVWGQTTLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001257018
Record name 2-Pyrrolidinone, 4-amino-1-(3-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001257018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1114823-57-2
Record name 2-Pyrrolidinone, 4-amino-1-(3-chlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1114823-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyrrolidinone, 4-amino-1-(3-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001257018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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